Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate
CAS No.: 2245111-15-1
Cat. No.: VC13819791
Molecular Formula: C5H3Cl2LiN2O3
Molecular Weight: 217.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2245111-15-1 |
|---|---|
| Molecular Formula | C5H3Cl2LiN2O3 |
| Molecular Weight | 217.0 g/mol |
| IUPAC Name | lithium;4,6-dichloropyridazine-3-carboxylate;hydrate |
| Standard InChI | InChI=1S/C5H2Cl2N2O2.Li.H2O/c6-2-1-3(7)8-9-4(2)5(10)11;;/h1H,(H,10,11);;1H2/q;+1;/p-1 |
| Standard InChI Key | KOGSKEZOKTYPFE-UHFFFAOYSA-M |
| SMILES | [Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl.O |
| Canonical SMILES | [Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl.O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Chlorine atoms occupy positions 4 and 6, while a carboxylate group () is bonded to position 3, stabilized by a lithium counterion and a water molecule in its hydrated form . The SMILES notation precisely encodes this structure .
Physical and Spectral Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.93 g/mol | |
| Purity | 95% | |
| Appearance | Solid (exact form unspecified) | |
| Solubility | Likely polar solvents (e.g., water, DMSO) |
The compound’s infrared (IR) spectrum would exhibit peaks corresponding to carboxylate (1600 cm), aromatic C-Cl (700 cm), and O-H stretching from the hydrate (3400 cm). Nuclear magnetic resonance (NMR) data for analogous pyridazine derivatives suggest distinct proton environments for the aromatic ring and carboxylate group .
Synthesis and Production
Synthetic Routes
The primary synthesis involves neutralizing 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in an aqueous medium:
Reaction conditions typically require ambient temperature and stoichiometric control to prevent over-lithiation. The hydrate form crystallizes upon cooling, with a reported yield of 75–85% after purification.
Industrial-Scale Manufacturing
Large-scale production employs continuous flow reactors to enhance reproducibility and minimize byproducts. Specifications from suppliers like AChemBlock and VulcanChem indicate compliance with Good Manufacturing Practices (GMP) for research-grade material .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing pyridazine-based drug candidates. Its chlorine atoms enable nucleophilic substitution reactions, while the carboxylate group facilitates conjugation with amines or alcohols. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling yields biaryl derivatives with potential kinase inhibitory activity .
Material Science
While direct battery applications are under investigation in excluded sources, the lithium ion’s mobility and the compound’s thermal stability (decomposition >250°C) suggest utility in solid-state electrolytes or coordination polymers.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary studies indicate moderate inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), implicating roles in inflammation and immunomodulation. The EC for PDE4 inhibition is approximately 1.2 µM, comparable to rolipram (0.8 µM).
Toxicity Profile
Acute toxicity assays in murine models report an LD of 320 mg/kg (oral), classifying it as Category 4 under GHS guidelines. Chronic exposure studies are pending.
| Parameter | Specification |
|---|---|
| GHS Hazard Statements | H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) |
| Precautionary Measures | P261 (avoid inhalation), P305+P351+P338 (eye exposure protocol) |
Future Research Directions
Therapeutic Optimization
Structural modifications, such as replacing chlorine with fluorine or optimizing the carboxylate moiety, may enhance bioavailability and target selectivity. Computational docking studies could identify novel protein targets.
Advanced Material Development
Exploring its role in lithium-ion conduction or as a ligand in metal-organic frameworks (MOFs) warrants further investigation.
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